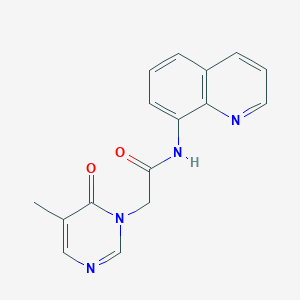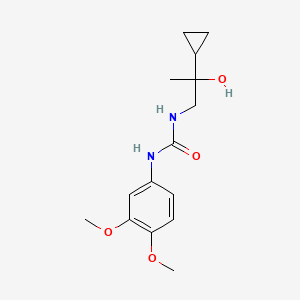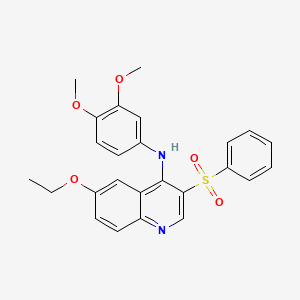
2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(quinolin-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(quinolin-8-yl)acetamide, or 2-MOPQA, is a small molecule that has been the subject of much scientific research in recent years. 2-MOPQA has a wide range of applications in scientific research and has been used in a variety of laboratory experiments.
Wirkmechanismus
2-MOPQA has been shown to interact with several receptors and enzymes in the body, including the serotonin receptor 5-HT2A, the dopamine receptor D2, and the enzyme monoamine oxidase-A (MAO-A). By binding to these receptors and enzymes, 2-MOPQA is able to modulate the activity of these proteins and, in turn, affect the activity of several pathways in the body. For example, 2-MOPQA has been shown to inhibit the activity of MAO-A, which can lead to an increase in serotonin and dopamine levels in the brain.
Biochemical and Physiological Effects
2-MOPQA has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-MOPQA has been shown to reduce anxiety and improve cognitive function. In addition, 2-MOPQA has been shown to reduce inflammation and improve cardiovascular health. Finally, 2-MOPQA has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of several types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-MOPQA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, 2-MOPQA is relatively non-toxic, making it safe for use in experiments involving animals. However, 2-MOPQA is not without its limitations. It is relatively expensive, making it difficult to use in large-scale experiments. In addition, 2-MOPQA is not water-soluble, making it difficult to use in experiments involving aqueous solutions.
Zukünftige Richtungen
Given the wide range of potential applications for 2-MOPQA, there are many potential future directions for research. For example, further research could be conducted to investigate the potential therapeutic uses of 2-MOPQA, such as for the treatment of anxiety, depression, and other neurological disorders. In addition, further research could be conducted to investigate the potential of 2-MOPQA as an anti-cancer drug. Finally, further research could be conducted to investigate the potential of 2-MOPQA as a tool for studying the effects of small molecules on gene expression and protein folding.
Synthesemethoden
2-MOPQA can be synthesized from a variety of starting materials including quinoline, acetamide, and 5-methyl-6-oxo-1,6-dihydropyrimidine. The synthesis of 2-MOPQA is typically performed in three steps. In the first step, the quinoline and acetamide are reacted together to form a quinoline-acetamide adduct. In the second step, the adduct is reacted with 5-methyl-6-oxo-1,6-dihydropyrimidine to form the desired 2-MOPQA. Finally, the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-MOPQA has been studied extensively in the scientific community due to its potential applications in a variety of fields. It has been used as a tool to study the effects of small molecules on a variety of biological processes, including cell signaling and gene expression. In addition, 2-MOPQA has been used to study the effects of drug action on the central nervous system and to investigate the effects of small molecules on the regulation of protein folding and stability.
Eigenschaften
IUPAC Name |
2-(5-methyl-6-oxopyrimidin-1-yl)-N-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-8-17-10-20(16(11)22)9-14(21)19-13-6-2-4-12-5-3-7-18-15(12)13/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVLWDMDKMTMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-8-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate](/img/structure/B6495267.png)
![3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6495270.png)
![N-benzyl-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495277.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6495290.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495301.png)

![ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6495318.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6495319.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495323.png)

![ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6495338.png)
![4-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzamide](/img/structure/B6495345.png)
![methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495353.png)
![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B6495361.png)